Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoroboranuide group, an ethoxy group, and a prop-1-enyl group. Its distinct chemical properties make it a valuable subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide typically involves the reaction of ethyl acetoacetate with boron trifluoride etherate in the presence of potassium tert-butoxide. The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the intermediate products. The final compound is obtained through a series of purification steps, including crystallization and filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process involves the careful handling of reagents and solvents to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide exerts its effects involves interactions with various molecular targets. The trifluoroboranuide group is known to participate in electron transfer reactions, influencing the reactivity of the compound. The ethoxy and prop-1-enyl groups contribute to the compound’s overall stability and reactivity, allowing it to engage in diverse chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Ethoxy-3-oxoprop-1-enylboronic acid: Similar in structure but lacks the potassium and trifluoroboranuide groups.
3-[(1E)-3-ethoxy-3-oxoprop-1-enyl]benzoic acid: Contains a benzoic acid moiety instead of the trifluoroboranuide group.
Uniqueness
Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the trifluoroboranuide group enhances its electron-withdrawing capabilities, making it a valuable reagent in various synthetic applications .
Eigenschaften
Molekularformel |
C5H7BF3KO2 |
---|---|
Molekulargewicht |
206.01 g/mol |
IUPAC-Name |
potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
ZXDVLCSMNHAXEH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C=CC(=O)OCC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.